2-[benzyl(phenylsulfonyl)amino]-N-(bicyclo[2.2.1]hept-2-yl)benzamide
Overview
Description
2-[benzyl(phenylsulfonyl)amino]-N-(bicyclo[221]hept-2-yl)benzamide is a complex organic compound featuring a benzyl group, a phenylsulfonyl group, and a bicyclo[221]heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl(phenylsulfonyl)amino]-N-(bicyclo[2.2.1]hept-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide . This reaction produces a group of framework N-(oxiran-2-yl)methylsulfonamides, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthetic routes used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl(phenylsulfonyl)amino]-N-(bicyclo[2.2.1]hept-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or phenylsulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxy acids, reducing agents such as lithium aluminum hydride, and nucleophiles like benzylamine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
2-[benzyl(phenylsulfonyl)amino]-N-(bicyclo[2.2.1]hept-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Mechanism of Action
The mechanism of action for 2-[benzyl(phenylsulfonyl)amino]-N-(bicyclo[2.2.1]hept-2-yl)benzamide involves interactions with specific molecular targets and pathways. The compound’s sulfonyl group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The bicyclo[2.2.1]heptane structure may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-bicyclo[2.2.1]hept-2-yl-2-[methyl(phenylsulfonyl)amino]benzamide: This compound shares a similar core structure but differs in the substituents attached to the bicyclo[2.2.1]heptane ring.
N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides: These compounds are precursors in the synthesis of 2-[benzyl(phenylsulfonyl)amino]-N-(bicyclo[2.2.1]hept-2-yl)benzamide.
Uniqueness
This compound is unique due to its combination of a benzyl group, a phenylsulfonyl group, and a bicyclo[2.2.1]heptane structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(2-bicyclo[2.2.1]heptanyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3S/c30-27(28-25-18-21-15-16-22(25)17-21)24-13-7-8-14-26(24)29(19-20-9-3-1-4-10-20)33(31,32)23-11-5-2-6-12-23/h1-14,21-22,25H,15-19H2,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWVNWIMSYZWHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C3=CC=CC=C3N(CC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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